

# An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic Acid

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## Compound of Interest

Compound Name: (R)-3-Acetylthiazolidine-4-carboxylic acid

Cat. No.: B132345

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**(R)-3-Acetylthiazolidine-4-carboxylic acid**, also known by synonyms such as Folcisteine and N-Acetyl-L-thioprolin, is a derivative of the amino acid cysteine. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance, with a focus on its application as a biostimulant in agriculture.

## Chemical and Physical Properties

**(R)-3-Acetylthiazolidine-4-carboxylic acid** is a white to off-white crystalline powder.<sup>[1]</sup> While specific data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture provide a valuable reference.

## Identifiers and General Properties

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid       | [2]          |
| Synonyms          | Folcisteine, N-Acetyl-L-thioprolin, (R)-Aminofol, ATCA | [2][3]       |
| CAS Number        | 54323-50-1 ((R)-isomer);<br>5025-82-1 (racemic)        | [1][2]       |
| Molecular Formula | C <sub>6</sub> H <sub>9</sub> NO <sub>3</sub> S        | [1]          |
| Molecular Weight  | 175.21 g/mol   | [1]          |

## Physicochemical Data

| Property                             | Value   | Reference(s) |
|--------------------------------------|---|--------------|
| Melting Point                        | 146-148 °C (racemic)  | [4]          |
| Boiling Point                        | 439.5 °C (predicted for racemic)  | [5]          |
| Solubility                           | Soluble in DMSO (≥ 160 mg/mL) and water.  | [6][7]       |
| pKa                                  | Data for the specific (R)-enantiomer is not readily available. As a carboxylic acid, it is expected to be acidic. |              |
| Appearance                           | White or off-white powder   | [2]          |
| Specific Rotation [α] <sub>D20</sub> | -131°±5°  | [2]          |

## Spectral Data

Detailed spectral data specifically for the (R)-enantiomer are not widely published. The following represents expected spectral characteristics based on the structure and data from related compounds.

- $^1\text{H}$  NMR: Expected signals would include a singlet for the acetyl methyl protons, multiplets for the methylene protons of the thiazolidine ring, a multiplet for the proton at the chiral center (C4), and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants would require experimental determination.
- $^{13}\text{C}$  NMR: Expected signals would include carbons of the acetyl group (methyl and carbonyl), the methylene carbons of the thiazolidine ring, the methine carbon at the chiral center (C4), and the carboxylic acid carbon.
- Mass Spectrometry: The mass spectrum of the racemic N-acetyl-1,3-thiazolidin-4-carboxylic acid shows a base peak at  $m/z$  43, corresponding to the acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ).<sup>[3]</sup> The molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z$  175.

## Experimental Protocols

### Synthesis of (R)-3-Acetylthiazolidine-4-carboxylic Acid

A representative synthesis protocol involves a two-step process starting from D-cysteine to yield the (R)-enantiomer of the final product.

#### Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This step involves the condensation of D-cysteine with formaldehyde.

- Materials: D-cysteine, Formaldehyde (37% aqueous solution), Sodium hydroxide, Hydrochloric acid, Ethanol.
- Procedure:
  - Dissolve D-cysteine in deionized water.
  - Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.
  - Adjust the pH of the reaction mixture to approximately 4.5-5.0 using a solution of sodium hydroxide.
  - Continue stirring at room temperature for several hours or overnight.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, acidify the solution with hydrochloric acid to precipitate the product.
- Collect the precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
- Dry the product under vacuum to yield (R)-Thiazolidine-4-carboxylic acid.

## Step 2: N-Acetylation of (R)-Thiazolidine-4-carboxylic Acid

This step involves the acetylation of the secondary amine in the thiazolidine ring.<sup>[5][8]</sup>

- Materials: (R)-Thiazolidine-4-carboxylic acid, Acetic anhydride, Ethanol.
- Procedure:
  - Suspend (R)-Thiazolidine-4-carboxylic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
  - Add acetic anhydride to the suspension.
  - Heat the mixture to reflux with stirring for several hours.
  - Monitor the reaction by TLC.
  - After the reaction is complete, cool the mixture in an ice-water bath to induce crystallization.
  - Collect the crystalline product by vacuum filtration.
  - Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.
  - Dry the final product, **(R)-3-Acetylthiazolidine-4-carboxylic acid**, under vacuum.

## Purification

The primary method for purification of the final product is recrystallization. A suitable solvent system, such as ethanol-water, can be used to obtain high-purity crystals.

## Analytical Methods for Enantiomeric Purity

The enantiomeric purity of **(R)-3-Acetylthiazolidine-4-carboxylic acid** is crucial for its specific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.<sup>[9]</sup>

- Principle: A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.
- General Procedure:
  - Prepare a standard solution of the racemic mixture and a solution of the synthesized (R)-enantiomer in a suitable mobile phase.
  - Inject the solutions onto a chiral HPLC column (e.g., a polysaccharide-based column).
  - Use a mobile phase, typically a mixture of hexane and an alcohol like isopropanol, to elute the compounds.
  - Detect the enantiomers using a UV detector.
  - The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) of the synthesized product can then be calculated.

## Biological Activity and Mechanism of Action

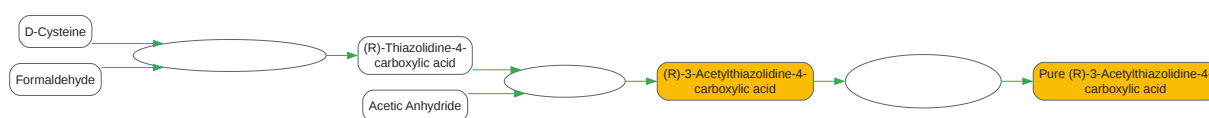
**(R)-3-Acetylthiazolidine-4-carboxylic acid**, as Folcisteine, is primarily known for its role as a plant biostimulant.<sup>[2][10]</sup> It enhances plant growth, improves tolerance to abiotic stress (such as salinity and drought), and can increase crop yield and quality.<sup>[11][12]</sup>

The proposed mechanism of action involves its role as a precursor to cysteine and its influence on the synthesis of essential amino acids and plant hormones.<sup>[12]</sup> This leads to a cascade of physiological benefits:

- **Stimulation of Metabolic Processes:** It promotes metabolic activities within the seed, leading to improved germination rates.<sup>[10]</sup>
- **Enhanced Growth and Development:** It stimulates cell division and elongation, resulting in more robust root and shoot development.<sup>[10]</sup>
- **Improved Nutrient Uptake:** A healthier root system allows for more efficient absorption of water and micronutrients.<sup>[13]</sup>
- **Increased Stress Resistance:** By promoting overall plant health and hormonal balance, it helps plants better withstand environmental stressors.<sup>[11][12]</sup>

## Visualizations

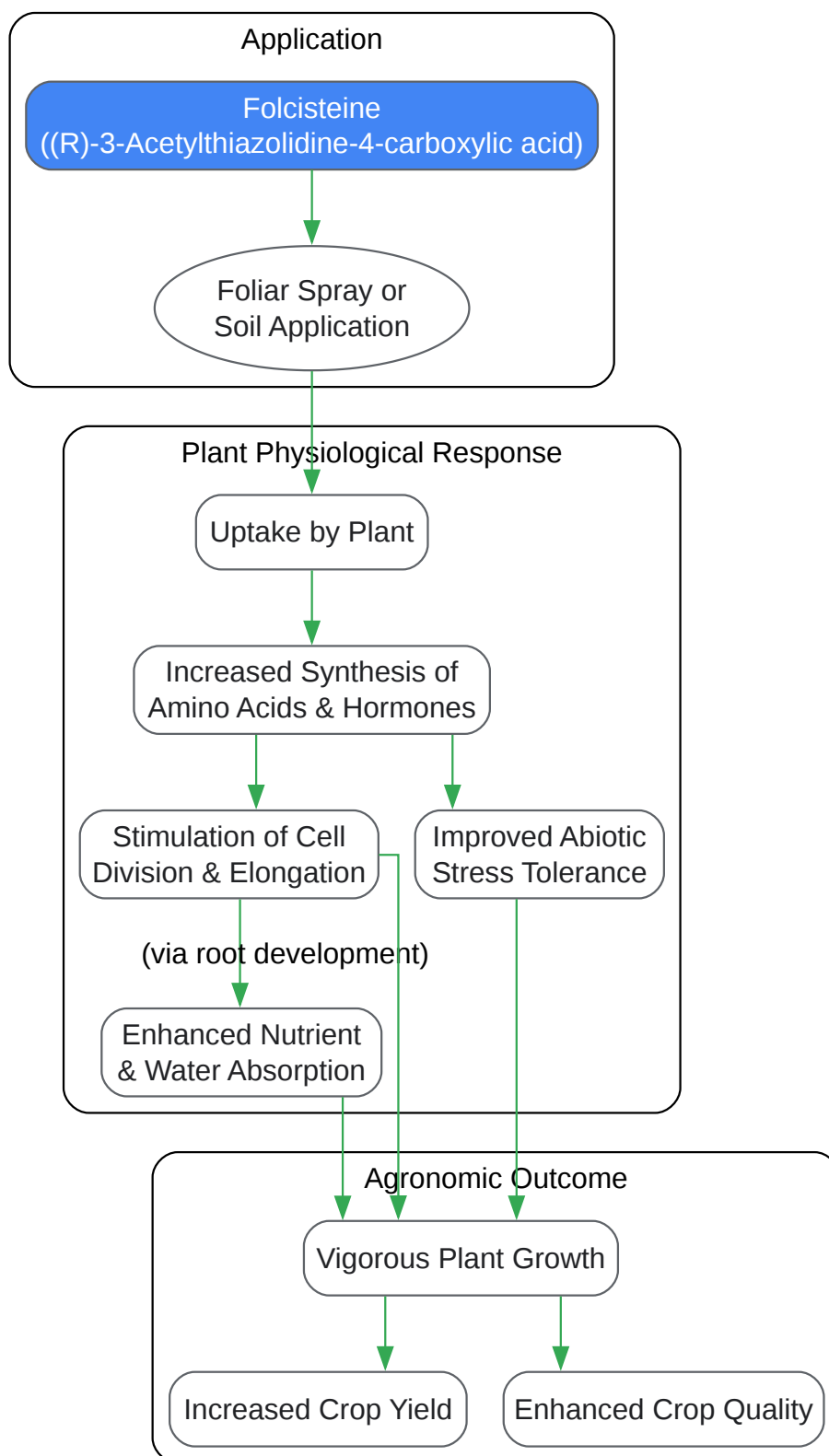
### General Synthesis Workflow



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Caption: General synthesis workflow for **(R)-3-Acetylthiazolidine-4-carboxylic acid**.

## Application and Biological Effects as a Plant Biostimulant



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Caption: Conceptual workflow of Folcisteine's application and biological effects.

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## References

- 1. scbt.com [scbt.com]
- 2. marknature.com [marknature.com]
- 3. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C<sub>6</sub>H<sub>9</sub>NO<sub>3</sub>S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Folcisteine | 5025-82-1 | MOLNOVA [molnova.com]
- 8. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyl Thiazolidine-4-Carboxylic Acid (Natca) Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 13. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]
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